molecular formula C22H17N3O2 B8594612 1H-Pyrrole-2,5-dione, 3-phenyl-4-(phenylamino)-1-(3-pyridinylmethyl)- CAS No. 828931-88-0

1H-Pyrrole-2,5-dione, 3-phenyl-4-(phenylamino)-1-(3-pyridinylmethyl)-

Cat. No. B8594612
M. Wt: 355.4 g/mol
InChI Key: RAQFUEVZUPBBNT-UHFFFAOYSA-N
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Patent
US07432288B2

Procedure details

To a solution of 3-chloro-4-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione (0.25 mmol, 75 mg) in DMF (0.5 mL) was added aniline (0.55 mmol, 51 mg). The mixture was heated in a microwave reactor at 150° C. for five min. After cooling, the reaction mixture was purified by HPLC (95% 0.1M ammonium acetate buffer: 5% CH3CN→100% CH3CN) to give 38 mg (43%) of the title compound. 1H NMR (400 MHz, CDCl3) δ 8.72 (bs, 1H), 8.54 (d, br, 1H), 7.79-7.75 (m, 1H), 7.47 (bs, 1H), 7.29-7.23 (m, 1H), 7.17-7.06 (m, 3H), 7.04-6.93 (m, 5H), 6.66-6.60 (m, 2H), 4.79 (s, 2H).
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:21])[N:4]([CH2:14][C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)[C:5](=[O:13])[C:6]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[NH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>CN(C=O)C>[NH:22]([C:2]1[C:3](=[O:21])[N:4]([CH2:14][C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)[C:5](=[O:13])[C:6]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
ClC=1C(N(C(C1C1=CC=CC=C1)=O)CC=1C=NC=CC1)=O
Name
Quantity
51 mg
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was purified by HPLC (95% 0.1M ammonium acetate buffer: 5% CH3CN→100% CH3CN)

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C=1C(N(C(C1C1=CC=CC=C1)=O)CC=1C=NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 38 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.